molecular formula C10H13NO2 B12432459 2-Methyl-4-(1-methoxyimino-ethyl)phenol

2-Methyl-4-(1-methoxyimino-ethyl)phenol

Cat. No.: B12432459
M. Wt: 179.22 g/mol
InChI Key: QWTPIWLCXYFPND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(methoxyimino)ethyl]-2-methylphenol typically involves the reaction of 2-methylphenol with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then methylated to yield the final product . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of 4-[1-(methoxyimino)ethyl]-2-methylphenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-[1-(methoxyimino)ethyl]-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[1-(methoxyimino)ethyl]-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, which can modulate cellular oxidative stress levels. Additionally, the methoxyimino group can interact with various enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(hydroxyimino)ethyl]-2-methylphenol
  • 4-[1-(acetoxyimino)ethyl]-2-methylphenol
  • 4-[1-(ethoxyimino)ethyl]-2-methylphenol

Uniqueness

4-[1-(methoxyimino)ethyl]-2-methylphenol stands out due to its unique combination of a methoxyimino group and a phenolic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(N-methoxy-C-methylcarbonimidoyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-6-9(4-5-10(7)12)8(2)11-13-3/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTPIWLCXYFPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=NOC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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